7-hydroxy-4,5-dimethyl-2H-chromen-2-one
Overview
Description
7-Hydroxy-4,5-dimethyl-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities and applications. This compound is characterized by a chromen-2-one core structure with hydroxy and dimethyl substituents at specific positions, contributing to its unique chemical and physical properties .
Mechanism of Action
Target of Action
7-Hydroxy-4,5-dimethyl-2H-chromen-2-one is a derivative of coumarin . Coumarins are known to interact with a variety of targets, including enzymes, receptors, and cellular structures .
Mode of Action
Coumarins are known to interact with their targets through a variety of mechanisms, including hydrogen bonding . It’s possible that this compound interacts with its targets in a similar manner .
Biochemical Pathways
Coumarins have been shown to affect a variety of biochemical pathways, including those involved in inflammation, coagulation, and cancer . It’s possible that this compound affects similar pathways .
Pharmacokinetics
Coumarins are generally well-absorbed and undergo extensive metabolism in the liver . The ADME properties of this compound are likely to be similar .
Result of Action
Coumarins have been shown to have a variety of effects, including anti-inflammatory, anticoagulant, and anticancer activities . It’s possible that this compound has similar effects .
Action Environment
The action of this compound is likely to be influenced by a variety of environmental factors. For example, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds could affect the compound’s metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method entails the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts used include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites and cation-exchange resins, is preferred to minimize environmental impact and improve catalyst recyclability .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-4,5-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chromen-2-one core can be reduced to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, each exhibiting distinct chemical and biological properties .
Scientific Research Applications
7-Hydroxy-4,5-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxy-4-methylcoumarin: Exhibits similar biological activities but with different potency and selectivity.
6,7-Dihydroxycoumarin: Known for its antioxidant properties.
Uniqueness: 7-Hydroxy-4,5-dimethyl-2H-chromen-2-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its dimethyl groups at positions 4 and 5 enhance its stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Biological Activity
7-Hydroxy-4,5-dimethyl-2H-chromen-2-one, also known as dimethyldemethylhomoflavonol (DMDHF), is a coumarin derivative characterized by its chromenone structure, which features hydroxyl and dimethyl substituents. This compound exhibits significant biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : C₁₁H₁₀O₃
- Molecular Weight : 190.20 g/mol
- CAS Number : 51786-56-2
The presence of the hydroxyl group at position 7 and the dimethyl groups at positions 4 and 5 enhance its lipophilicity and potentially influence its pharmacokinetics and biological activity.
Antioxidant Activity
This compound has demonstrated potent antioxidant properties. Research indicates that it can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .
Antimicrobial Properties
This compound exhibits broad-spectrum antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. .
Anticancer Effects
Research has highlighted the anticancer potential of this compound. In vitro studies indicate that it can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and U87MG (glioblastoma) cells. The compound's mechanism involves the activation of caspases and modulation of cell cycle progression .
Anti-inflammatory Activity
The compound has been shown to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This makes it a candidate for therapeutic applications in conditions characterized by chronic inflammation.
The biological activities of this compound are attributed to its ability to interact with various biomolecules through mechanisms such as:
- Hydrogen Bonding : The hydroxyl group participates in hydrogen bonding with target proteins.
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammation and cancer progression.
- Cell Signaling Modulation : It affects signaling pathways related to apoptosis and cell proliferation .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and extensive metabolism in the liver. Its lipophilic nature aids in its distribution across biological membranes, enhancing its bioavailability for therapeutic applications.
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
7-Hydroxy-4-methyl-2H-chromen-2-one | Anticoagulant | One methyl group at position 4 |
6,7-Dihydroxycoumarin | Antioxidant | Hydroxyl groups at positions 6 and 7 |
7-Hydroxycoumarin | Antimicrobial | Hydroxyl group at position 7 |
The unique substitution pattern of this compound contributes to its distinct biological activities compared to other coumarin derivatives.
Study on Anticancer Activity
A study conducted on the effects of DMDHF on MCF-7 cells revealed that treatment with the compound led to a significant decrease in cell viability and induced G1 phase arrest. The study concluded that DMDHF could be a promising agent for breast cancer therapy due to its ability to induce apoptosis through caspase activation .
Study on Antioxidant Capacity
In another investigation, the antioxidant capacity of DMDHF was assessed using DPPH radical scavenging assays. Results indicated a strong correlation between concentration and antioxidant activity, supporting its potential use in formulations aimed at oxidative stress-related conditions .
Properties
IUPAC Name |
7-hydroxy-4,5-dimethylchromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-8(12)5-9-11(6)7(2)4-10(13)14-9/h3-5,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDCAILIRQIWLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=CC(=O)O2)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421085 | |
Record name | 7-hydroxy-4,5-dimethyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10421085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51786-56-2 | |
Record name | 7-hydroxy-4,5-dimethyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10421085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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